(4-Methyl-1H-pyrazol-3-yl)methanol
Overview
Description
(4-Methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-methylpyrazole with formaldehyde. One common method is the condensation of 4-methylpyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds as follows:
4-Methylpyrazole+Formaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-1H-pyrazole-3-carboxaldehyde or 4-Methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Methyl-1H-pyrazole-3-methanol or 4-Methyl-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(4-Methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity.
4-Methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties.
Uniqueness
(4-Methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-methyl-1H-pyrazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQGLPRCMHFDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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